(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole
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Overview
Description
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole is a chiral compound with significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes a benzyl group and three phenyl groups attached to a dihydroimidazole ring. The stereochemistry of the compound is defined by the (4S,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole typically involves a multi-step process. One common method includes the condensation of benzylamine with benzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with a suitable reagent, such as triphenylphosphine, to form the dihydroimidazole ring. The reaction conditions often require a solvent like dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4S,5S)-1,2-dithiane-4,5-diol
- (4S,5S)-4-hydroxy-5-octylpyrrolidin-2-one
Uniqueness
(4S,5S)-1-Benzyl-2,4,5-triphenyl-4,5-dihydro-1H-imidazole is unique due to its specific chiral configuration and the presence of multiple phenyl groups
Properties
CAS No. |
920515-99-7 |
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Molecular Formula |
C28H24N2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(4S,5S)-1-benzyl-2,4,5-triphenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C28H24N2/c1-5-13-22(14-6-1)21-30-27(24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)29-28(30)25-19-11-4-12-20-25/h1-20,26-27H,21H2/t26-,27-/m0/s1 |
InChI Key |
VSOVRPJUEZLLSA-SVBPBHIXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2[C@H]([C@@H](N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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